![molecular formula C23H20ClN3O2S2 B2998699 4-(苄胺基)-N-(3-乙氧基丙基)-1,3-二甲基-1H-吡唑并[3,4-b]吡啶-5-甲酰胺 CAS No. 1207013-89-5](/img/structure/B2998699.png)

4-(苄胺基)-N-(3-乙氧基丙基)-1,3-二甲基-1H-吡唑并[3,4-b]吡啶-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

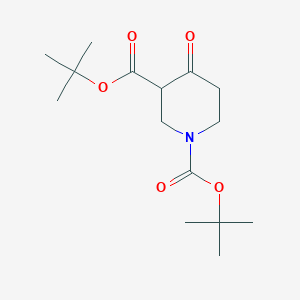

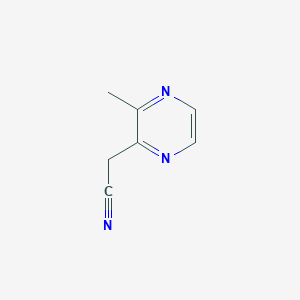

4-(benzylamino)-N-(3-ethoxypropyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a useful research compound. Its molecular formula is C23H20ClN3O2S2 and its molecular weight is 470. The purity is usually 95%.

BenchChem offers high-quality 4-(benzylamino)-N-(3-ethoxypropyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(benzylamino)-N-(3-ethoxypropyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Application in Pharmaceutical Chemistry

Summary of the Application

The compound “4-(benzylamino)-N-(3-ethoxypropyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide” has been identified as a PPARα-selective activator . PPARα, or peroxisome proliferator-activated receptor α, is a ligand-activated transcriptional factor involved in regulating fatty acid metabolism . Activation of PPARα results in a substantial reduction in serum triglycerides, increase in HDL cholesterol, and improvement in insulin sensitivity . Therefore, this compound could potentially be used in the treatment of metabolic syndrome, type 2 diabetes, and coronary atherosclerosis .

Methods of Application or Experimental Procedures

The compound was used to form a complex with the ligand-binding domain (LBD) of PPARα . The crystal structures of the complexes showed that they form a canonical hydrogen-bond network involving helix 12 in the LBD, which is thought to be essential for PPARα activation .

Results or Outcomes

The phenyl side chain of the compounds occupies a small cavity between Ile272 and Ile354, which is rarely accessed by fibrates . This unique feature may be essential for subtype selectivity and combine with the well-characterized binding mode of fibrates to improve activity . These findings demonstrate the advantage of using 1H-pyrazolo-[3,4-b] pyridine as a skeleton of PPARα agonists and provide insight into the design of molecules for treating dyslipidemia .

Application in Organic Synthesis

Summary of the Application

This compound has been used in the synthesis of new pyrazolo[3,4-b]pyridine derivatives . These derivatives have shown potential as antioxidants and phosphors .

Methods of Application or Experimental Procedures

The compound was reacted with azlactones under solvent-free conditions with heating to produce tetrahydro-1H-pyrazolo[3,4-b]pyridines . These were then converted to oxazolo[5,4-b]pyrazolo[4,3-e]pyridines by reaction with POCl3 in air . Further reaction of these compounds with hydrazine hydrate and alkali led to the formation of 5-amino-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-ones .

Results or Outcomes

Some of the synthesized compounds showed antioxidant activity or were effective phosphors .

Application in Pharmaceutical Synthesis

Summary of the Application

The compound “4-(benzylamino)-N-(3-ethoxypropyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide” has been used in the synthesis of 6-Benzylpyrrolo-[3,4-b]pyridine , a key intermediate product in Moxifloxacin .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application are not detailed in the source .

Results or Outcomes

The synthesis resulted in a yield of 78% , indicating potential for pharmaceutical applications .

属性

IUPAC Name |

N-(3-chloro-2-methylphenyl)-2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20ClN3O2S2/c1-3-27-22(29)21-18(12-19(31-21)15-8-5-4-6-9-15)26-23(27)30-13-20(28)25-17-11-7-10-16(24)14(17)2/h4-12H,3,13H2,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKZIODNMVSASCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C(=CC=C4)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(benzylamino)-N-(3-ethoxypropyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(4-Fluorophenyl)sulfonylpiperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2998618.png)

![3-[2-(4-Aminophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B2998621.png)

![3-(3,4-dichlorobenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2998624.png)

![2-[3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2998626.png)

![tert-Butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate](/img/structure/B2998629.png)

![methyl 2-{[(1E)-2-{[(ethoxycarbonyl)amino]carbonyl}-3-oxobut-1-en-1-yl]amino}thiophene-3-carboxylate](/img/structure/B2998630.png)

![2-Chloro-1-[4-(2,3-dihydro-1H-inden-5-yl)piperazin-1-yl]ethanone](/img/structure/B2998634.png)

![N-(4-cyanophenyl)-2-((3-isopentyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2998638.png)